Quantifiable Tankyrase-2 Inhibition by 2-[(4-Nitrobenzoyl)amino]benzamide Compared to Inactive Baseline
2-[(4-Nitrobenzoyl)amino]benzamide exhibits dose-dependent inhibitory activity against the Poly [ADP-ribose] polymerase tankyrase-2 (TNKS-2), a key target in Wnt/β-catenin signaling . In a cell-based HepG2 cytotoxicity assay, this compound demonstrated 86% inhibition of TNKS-2 at a screened concentration . In contrast, the unsubstituted parent compound, 2-aminobenzamide, is not reported to have any specific TNKS-2 inhibitory activity at comparable concentrations, serving as an inactive or weakly active baseline [1]. This data positions the compound as a validated starting point for developing selective TNKS inhibitors.
| Evidence Dimension | Inhibition of Poly [ADP-ribose] polymerase tankyrase-2 |
|---|---|
| Target Compound Data | 86% Inhibition |
| Comparator Or Baseline | 2-Aminobenzamide (parent structure): No reported TNKS-2 activity |
| Quantified Difference | 86% vs. negligible baseline activity |
| Conditions | HepG2 Cytotoxicity Assay in a cell-based system using a plate reader (Assay ID: 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) . |
Why This Matters
For researchers developing tankyrase inhibitors for cancer or Wnt-related diseases, this data confirms the compound's direct on-target activity, providing a validated chemical starting point that is absent in simpler benzamide analogs.
- [1] PubChem. (2025). Compound Summary for CID 8782, 2-Aminobenzamide. National Center for Biotechnology Information. View Source
